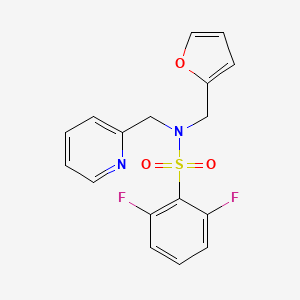

![molecular formula C17H18N2O2S2 B2983624 2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide CAS No. 308295-07-0](/img/structure/B2983624.png)

2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

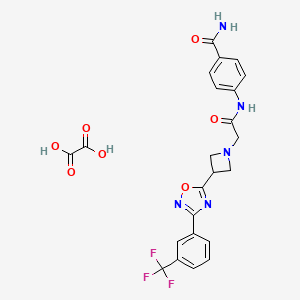

The compound you mentioned seems to be a derivative of rhodanine (2-thioxo-4-thiazolidinone) structure . Rhodanine derivatives are known for their wide range of pharmacological activity and their affinity for a variety of biological targets .

Synthesis Analysis

Rhodanine derivatives can be synthesized by using an efficient procedure . The functional group on the 5-benzylidine ring of rhodanine can be varied to produce different compounds .Molecular Structure Analysis

The molecular structure of these compounds can be confirmed by various spectroscopic techniques such as IR, 1H NMR, and 13C NMR spectroscopy, ESI mass spectrometry, and elemental analysis .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Thiazolidinone derivatives, including compounds similar to "2-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide", have been synthesized through various chemical reactions. For instance, the synthesis involves the reaction of amines with thiohydantoins, yielding thioureido-acetamides, which are versatile precursors for various heterocyclic syntheses. These reactions demonstrate excellent atom economy and yield a range of heterocyclic compounds, including 2-iminothiazoles and thioparabanic acids, through one-pot cascade reactions (Schmeyers & Kaupp, 2002). Such synthetic routes offer insights into the chemical versatility and potential for further modification of the thiazolidinone core structure for diverse scientific applications.

Antimicrobial and Antifungal Activities

Compounds within the thiazolidinone class have been evaluated for their antimicrobial and antifungal activities. A study on rhodanine-based molecules, closely related to the specified compound, showed significant antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal strains. These findings highlight the potential of thiazolidinone derivatives as promising antimicrobial agents (Rana, Desai, & Jauhari, 2014). The broad spectrum of activity against various microorganisms suggests their applicability in developing new antimicrobial therapies.

Anticancer Activity

Several thiazolidinone derivatives have been screened for their anticancer activity. Research indicates that certain 4-thiazolidinones containing the benzothiazole moiety exhibit antitumor activity against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010). These findings underscore the potential of thiazolidinone derivatives in oncological research and their role as scaffolds for developing novel anticancer agents.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O2S2/c20-15(18-13-8-4-5-9-13)11-19-16(21)14(23-17(19)22)10-12-6-2-1-3-7-12/h1-3,6-7,10,13H,4-5,8-9,11H2,(H,18,20)/b14-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDRSPBRXRZCLOM-UVTDQMKNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]-3-(trifluoromethyl)aniline](/img/structure/B2983553.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2983554.png)